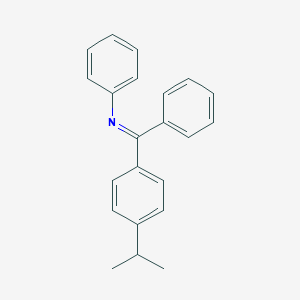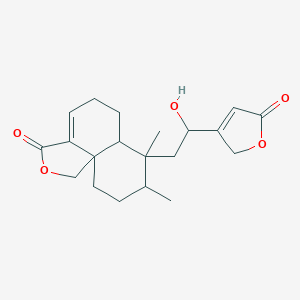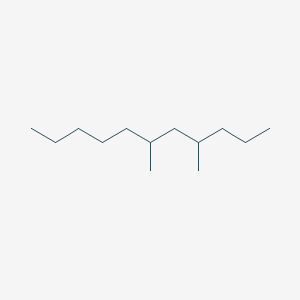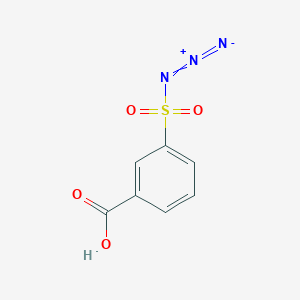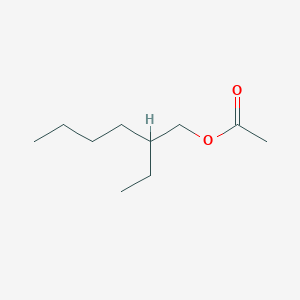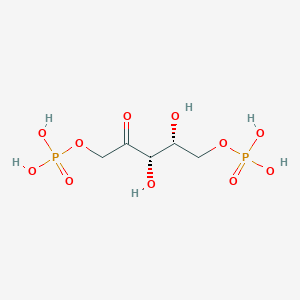
Xylulose-1,5-Bisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylulose-1,5-bisphosphate (XuBP) is a molecule that plays a crucial role in the regulation of carbohydrate metabolism in living organisms. It is a key intermediate in the pentose phosphate pathway, which is responsible for the production of NADPH and ribose-5-phosphate. XuBP has been extensively studied in recent years due to its potential applications in various fields such as biotechnology and medicine.
Aplicaciones Científicas De Investigación
Inhibition of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase
Xylulose-1,5-bisphosphate has been identified as a potent inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). Studies have shown that this inhibition is competitive and affects both the carboxylase and oxygenase activities of the enzyme (McCurry & Tolbert, 1977). Additionally, xylulose-1,5-bisphosphate is known to bind to decarbamylated Rubisco sites, significantly affecting the enzyme's functioning depending on the pH levels (Zhu & Jensen, 1991).
Structural Interactions and Inhibitory Mechanisms
The interactions of xylulose-1,5-bisphosphate with Rubisco have been studied through x-ray crystallography, providing insights into the inhibitory mechanisms. These studies reveal that the binding of this compound to the enzyme leads to the release of activating molecules from the active site, causing a distortion in the metal binding site (Taylor, Fothergill, & Andersson, 1996).
Role in Ribulose-1,5-Bisphosphate Epimerization and Degradation
Xylulose-1,5-bisphosphate can also arise from the non-enzymic epimerization of ribulose-1,5-bisphosphate and has been found to simulate substrate inhibition of Rubisco, indicating its significant role in the enzyme's functioning (Paech, Pierce, McCurry, & Tolbert, 1978).
Implications in Photosynthesis
This compound is relevant in the context of photosynthesis, particularly in its interactions with Rubisco, which is a key enzyme in the process. The binding of xylulose-1,5-bisphosphate to Rubisco in photosynthetic organisms has been closely examined, illustrating its significant impact on photosynthetic efficiency and enzyme regulation (Newman & Gutteridge, 1994).
Degradation and Inactivation of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase
Further studies have explored the degradation of xylulose-1,5-bisphosphate by selective sugar phosphatases, highlighting its regulatory role in photosynthesis and the ancient enzyme Rubisco (Bracher et al., 2015).
Propiedades
Número CAS |
15565-46-5 |
|---|---|
Nombre del producto |
Xylulose-1,5-Bisphosphate |
Fórmula molecular |
C5H12O11P2 |
Peso molecular |
310.09 g/mol |
Nombre IUPAC |
[(2R,3S)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5+/m1/s1 |
Clave InChI |
YAHZABJORDUQGO-WUJLRWPWSA-N |
SMILES isomérico |
C([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |
Sinónimos |
xylulose 1,5-bisphosphate xylulose 1,5-diphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



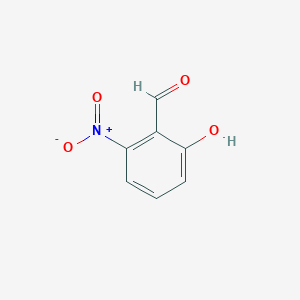
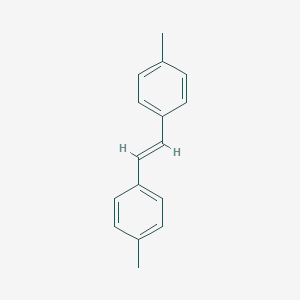
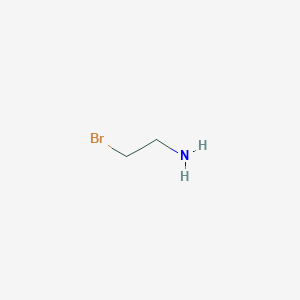
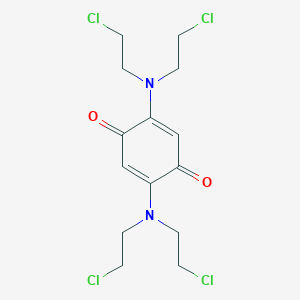
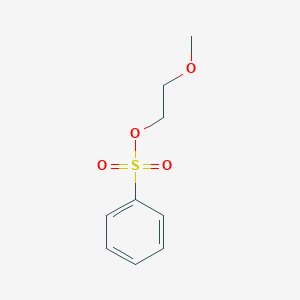
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)
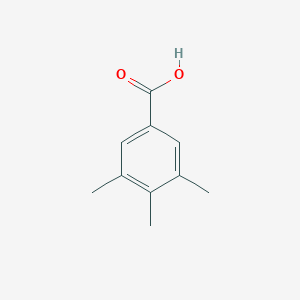
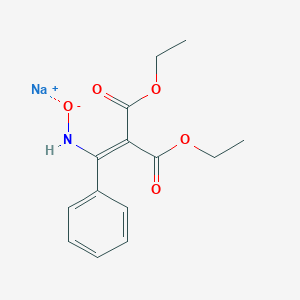
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)
